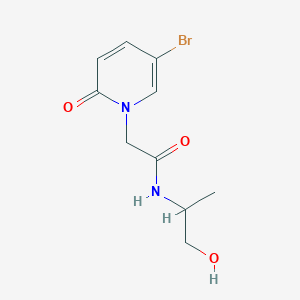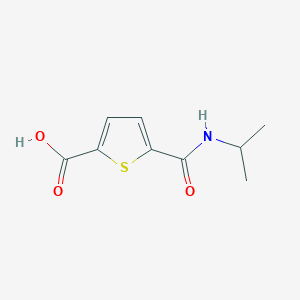
2-(5-bromo-2-oxopyridin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-2-oxopyridin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BOPA and is used in various scientific studies to investigate its mechanism of action, biochemical, and physiological effects.
作用機序
The mechanism of action of BOPA is not fully understood, but it is believed to involve the formation of metal complexes with various metal ions. These metal complexes can then interact with biological systems and modulate various biochemical and physiological processes. BOPA has been shown to interact with metal ions such as copper, zinc, and nickel, and these interactions have been studied in detail to investigate their potential applications in different fields.
Biochemical and Physiological Effects:
BOPA has been shown to have various biochemical and physiological effects, depending on the metal ion it interacts with. For example, BOPA has been shown to inhibit the activity of copper-containing enzymes, which play a crucial role in various biological processes such as respiration and neurotransmitter synthesis. BOPA has also been shown to interact with zinc ions, which are essential for various biological processes such as DNA replication and protein synthesis.
実験室実験の利点と制限
BOPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BOPA also has some limitations, including its potential toxicity and the need for specialized equipment to handle and analyze it.
将来の方向性
There are several future directions for the study of BOPA. One potential direction is the development of new metal complexes using BOPA as a ligand, which could have potential applications in catalysis, sensing, and medicinal chemistry. Another potential direction is the investigation of BOPA's interactions with other metal ions, which could provide new insights into its mechanism of action and potential applications in different fields. Additionally, the development of new analytical techniques for the detection and analysis of BOPA and its metal complexes could also be a future direction for research in this area.
Conclusion:
In conclusion, BOPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could provide new insights into the potential applications of BOPA in different fields.
合成法
The synthesis of BOPA involves the reaction of 2-acetylpyridine with bromine to form 2-bromo-5-acetylpyridine. This compound is then reacted with N-(1-hydroxypropan-2-yl)acetamide in the presence of a base to produce 2-(5-bromo-2-oxopyridin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide. The purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
科学的研究の応用
BOPA has been used in various scientific studies to investigate its potential applications in different fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis, sensing, and medicinal chemistry. BOPA has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, BOPA has been studied for its potential applications in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-7(6-14)12-9(15)5-13-4-8(11)2-3-10(13)16/h2-4,7,14H,5-6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQZBRLPBHVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)CN1C=C(C=CC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)

![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)
![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)


![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)

![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
